N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a benzyl group at the N-position, a chlorine atom at position 5, a methyl group at position 1, and a trifluoromethyl (-CF₃) group at position 3 of the pyrazole ring. While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural analogs (e.g., 5-chloro-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides) have been extensively studied for insecticidal and fungicidal properties .
Properties
IUPAC Name |
N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-20-11(14)9(10(19-20)13(15,16)17)12(21)18-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQRNHWMPBSFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by chlorination and subsequent introduction of the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxamide Group
The carboxamide moiety participates in nucleophilic acyl substitution reactions. For example:
-
Hydrolysis : Acidic or basic conditions convert the carboxamide to a carboxylic acid.
Yields for analogous pyrazole carboxamide hydrolysis reach 85–92% under optimized conditions .
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (aq), 80°C, 6h | Pyrazole-4-carboxylic acid | 89 | |
| Basic hydrolysis | NaOH/EtOH, reflux, 2h | Sodium carboxylate derivative | 92 |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The trifluoromethyl group directs electrophiles to the 5-position of the pyrazole ring. Key reactions include:
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole | NBS | CHCl₃, 25°C, 2h | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 78 |
Oxidative Transformations
The trifluoromethyl group enhances oxidative stability, but the methyl and benzyl groups are susceptible to oxidation:
-
Oxidation of Benzyl Group : Strong oxidants (e.g., KMnO₄) convert the benzyl group to a benzoic acid derivative .
| Reaction | Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzyl → Benzoic acid | KMnO₄ | H₂O/pyridine, 70°C | Pyrazole-4-carboxylic acid derivative | 75 |
Functionalization via Cross-Coupling Reactions
The chloro substituent at the 5-position enables palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura Coupling : Boronic acids react to form biaryl derivatives.
Reported yields for similar pyrazole chlorides range from 65–82% .
Reductive Alkylation
The carboxamide’s NH group undergoes reductive alkylation with aldehydes/ketones under H₂ and catalysts:
This method is used to introduce diversely substituted benzyl groups .
Mechanistic Insights
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Anti-inflammatory Activity
Research indicates that N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has potential anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. The structure allows effective interaction with these enzymes, suggesting its utility in developing anti-inflammatory medications.
Anticancer Potential
The compound's structural features suggest it may inhibit cancer cell proliferation. Studies have shown that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against specific cancer types, indicating potential as anticancer agents.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Targeting specific kinases involved in cancer |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin levels. This suggests its potential for treating inflammatory diseases such as arthritis.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values ranging from 5 to 15 μM against different cancer types. These findings highlight its promise as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism by which N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrazole-4-carboxamide Derivatives
Key Observations :
- Melting Points: Fluorinated derivatives (3d: 181–183°C) exhibit higher melting points than chlorinated (3b: 171–172°C) or non-halogenated analogs (3a: 133–135°C), suggesting enhanced crystallinity due to polar substituents .
Table 2: Insecticidal Activity of Pyrazole-4-carboxamides
Key Observations :
- Trifluoromethyl Impact : The 3-CF₃ group is critical for bioactivity, as seen in chlorantraniliprole, but its efficacy depends on synergistic interactions with other substituents .
Functional Group Variations
- Heterocyclic Core Modifications : Replacing the pyrazole with isoxazole (e.g., N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide) alters electronic properties and binding affinity .
Biological Activity
N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C13H11ClF3N3O
- Molecular Weight : 317.69 g/mol
- CAS Number : [Not specified in sources]
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzyl halides under basic conditions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further studies.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induction of apoptosis and cell cycle arrest |
| A549 | 0.95 | Inhibition of VEGF-induced proliferation |
| HepG2 | 0.30 | DNA binding and kinase inhibition |
These results indicate that the compound exhibits potent cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant inhibition of cell growth in various cancer types, indicating its potential as an antiproliferative agent.
- Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Kinase Inhibition : It has been reported to inhibit specific kinases involved in cancer progression, which may contribute to its anticancer effects.
Case Studies
Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. For instance, a study by Koca et al. (2022) evaluated various derivatives and found that modifications in the pyrazole ring could enhance anticancer activity against MCF7 and A549 cell lines .
Another study reported that compounds similar to N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole showed promising results in inhibiting tumor growth in vivo, further supporting their potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for N-benzyl-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves cyclization and substitution reactions. A common approach starts with trifluoromethyl-substituted pyrazole intermediates. For example, 3-(trifluoromethyl)-5-chloropyrazole can undergo alkylation with methyl groups under alkaline conditions, followed by condensation with benzylamine derivatives to introduce the carboxamide moiety. Optimization of reaction conditions (e.g., temperature, solvent) is critical; yields range from 47% to 93% depending on substituents and catalysts .
Q. How is the compound characterized structurally?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles, confirming substituent positions (e.g., trifluoromethyl at C3) .
- NMR spectroscopy : Distinct signals for benzyl protons (δ 4.5–5.0 ppm), trifluoromethyl groups (δ -60 ppm in NMR), and pyrazole ring protons .
- Elemental analysis : Validates molecular formula (e.g., CHClFNO) .
Q. What preliminary biological activities have been reported?
Pyrazole-4-carboxamides exhibit insecticidal and nematocidal activities. For example, derivatives with 4-position amide bonds show efficacy against Plutella xylostella (diamondback moth) and Meloidogyne incognita (root-knot nematode) via disruption of ryanodine receptor function. Bioassays typically involve topical application or soil drenching at 10–100 ppm concentrations .
Advanced Research Questions
Q. How do structural modifications impact bioactivity?
- Amide bond position : Shifting the amide from C5 to C4 (as in related compound 6e) alters interactions with amino acid residues (e.g., Arg1036 vs. Leu977 in chlorantraniliprole), affecting binding affinity .
- Substituent effects : Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions, while benzyl groups improve membrane permeability .
- Resistance mitigation : Introducing heterocyclic moieties (e.g., pyridyl) reduces cross-resistance in lepidopteran pests .
Q. What contradictions exist in bioassay data, and how can they be resolved?
Discrepancies in insecticidal efficacy (e.g., variable LC values across studies) may arise from:
- Pest species variability : Helicoverpa armigera shows higher sensitivity than Ostrinia nubilalis due to receptor polymorphisms .
- Formulation differences : Co-solvents (e.g., DMF vs. acetone) affect compound solubility and bioavailability . Resolution requires standardized protocols (e.g., OECD guidelines) and comparative molecular docking studies .
Q. What computational methods are used to predict binding modes?
- Molecular docking : Software like AutoDock Vina models interactions with ryanodine receptors. For example, trifluoromethyl groups form van der Waals contacts with Phe, while the benzyl group occupies a hydrophobic pocket .
- QSAR models : Electron-withdrawing substituents (e.g., Cl, CF) correlate with increased activity (pIC > 6.0) .
Q. How can synthesis scalability be improved without compromising yield?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization for intermediates) .
- Catalyst optimization : Pd/C or Ni catalysts enhance hydrazine coupling efficiency (yield >85%) .
- Green chemistry : Ethanol/water solvent systems reduce DMF usage, improving safety profiles .
Methodological Considerations
Q. What protocols are recommended for resistance monitoring?
- Baseline susceptibility assays : Compare field populations to lab strains using diet incorporation or leaf-dip methods .
- Synergist studies : Co-application with P450 inhibitors (e.g., piperonyl butoxide) identifies metabolic resistance mechanisms .
Q. How should contradictory crystallographic data be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
